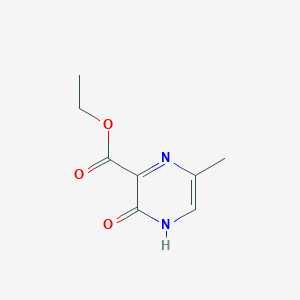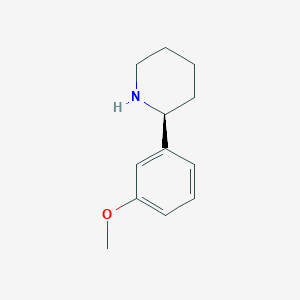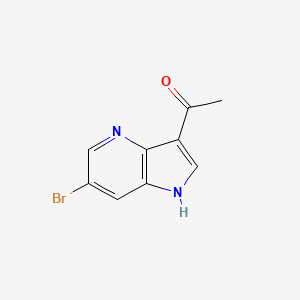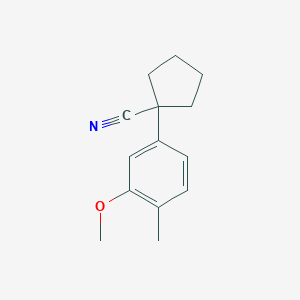![molecular formula C7H9Cl2N3 B11723403 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride is a chemical compound with the molecular formula C8H10ClN3·HCl It is a derivative of pyridopyrimidine, a bicyclic structure that combines pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require solvents like ethanol or dichloromethane and catalysts such as diisopropylethylamine (DIPEA) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and recrystallization, are crucial to obtain the compound in its pure hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines .
Applications De Recherche Scientifique
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition can affect various cellular pathways and processes, making it a valuable tool in studying signal transduction and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride: Another derivative with similar structural features but different functional groups.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A compound with two chlorine atoms, offering different reactivity and applications.
Uniqueness
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Propriétés
Formule moléculaire |
C7H9Cl2N3 |
|---|---|
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
Clé InChI |
NVRALFSEXNSGFU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C(=NC=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)


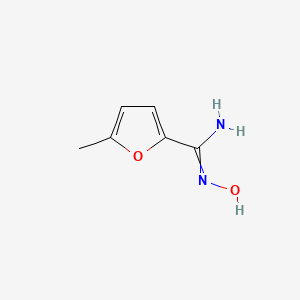
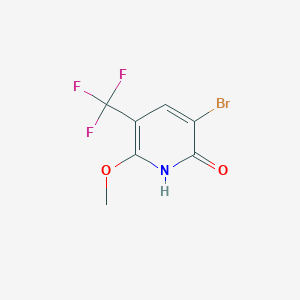


![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)

